REACTION_CXSMILES
|
[CH2:1]=[C:2]([C:4]1[CH:5]=[C:6]([CH:10]([CH3:14])[CH2:11][CH:12]=[O:13])[CH:7]=[CH:8][CH:9]=1)[CH3:3].[H][H]>[Pd].C(O)C>[CH3:3][CH:2]([C:4]1[CH:5]=[C:6]([CH:10]([CH3:14])[CH2:11][CH:12]=[O:13])[CH:7]=[CH:8][CH:9]=1)[CH3:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C(C)C=1C=C(C=CC1)C(CC=O)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product mixture was decanted
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the ethanol removed on a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C=1C=C(C=CC1)C(CC=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 97 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |